molecular formula C11H13BrFN7O4S B560056 Epacadostat CAS No. 1204669-58-8

Epacadostat

Cat. No.: B560056
CAS No.: 1204669-58-8
M. Wt: 438.24 g/mol
InChI Key: FBKMWOJEPMPVTQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Epacadostat primarily targets indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a rate-limiting enzyme in the metabolism of the essential amino acid tryptophan . It is overexpressed in human cancer cells and suppresses effector T cell function and promotes regulatory T cells (Tregs) .

Mode of Action

This compound inhibits IDO1 by competitively blocking it . The inhibition of IDO1 leads to an increase in tryptophan and a reversal of immunosuppression by increasing the proliferation of T cells, suppression of regulatory T cells (Tregs), and activation of mTOR which suppresses autophagy .

Biochemical Pathways

The inhibition of IDO1 by this compound affects the tryptophan-kynurenine pathway . By inhibiting IDO1 and decreasing kynurenine in tumor cells, this compound increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), NK cells, and T-lymphocytes, as well as interferon (IFN) production, and a reduction in tumor-associated regulatory T cells (Tregs) .

Result of Action

This compound has shown antitumor activity in some models . It has been used in trials studying the treatment of HL, Melanoma, Glioblastoma, Mucosal Melanoma, and Ovarian Carcinoma, among others . The effectiveness of this compound in clinical trials has been mixed .

Action Environment

The effectiveness of this compound can be influenced by environmental factors . For example, the non-enzymatic apo-form of IDO1 is still active as a transducing protein, capable of promoting an immunoregulatory phenotype in dendritic cells (DCs) as well as a pro-tumorigenic behavior in murine melanoma . Moreover, this compound can induce a tolerogenic phenotype in plasmacytoid DCs, overcoming the catalytic inhibition of IDO1 . This suggests that the tumor microenvironment can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epacadostat is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the introduction of the bromofluorophenyl group. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Epacadostat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Epacadostat is compared with other IDO1 inhibitors and similar compounds:

Uniqueness of this compound: this compound is unique due to its high selectivity for IDO1 and its ability to be combined effectively with other immunotherapy agents, enhancing their antitumor effects .

Properties

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKMWOJEPMPVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318248
Record name Epacadostat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204669-58-8, 1204669-37-3
Record name Epacadostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8
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Record name Epacadostat [USAN:INN]
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Record name Epacadostat
Source DrugBank
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Record name Epacadostat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]-
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Record name 1204669-37-3
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Record name EPACADOSTAT
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